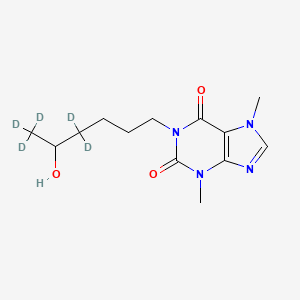
CycLuc1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CycLuc1 is a synthetic cyclic alkylaminoluciferin . It is a luciferase substrate that exhibits properties superior to those of D-luciferin . It binds to luciferase with higher affinity and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . It is also blood-brain barrier permeable and displays near-infrared (NIR) emission with a peak luminescence wavelength of 599 nm .
Molecular Structure Analysis
The molecular formula of CycLuc1 is C13H11N3O2S2 . The exact mass and monoisotopic mass are 305.02926895 g/mol . Unfortunately, the specific details about the molecular structure of CycLuc1 are not provided in the search results.
Chemical Reactions Analysis
CycLuc1 is used in bioluminescence imaging (BLI) where it reacts with luciferase to produce light . It requires less substrate for imaging and provides more intense and persistent light output compared to D-luciferin .
Physical And Chemical Properties Analysis
CycLuc1 has a molecular weight of 305.4 g/mol . It exhibits properties superior to those of D-luciferin in vivo, requiring less substrate for imaging and providing more intense and persistent light output . Unfortunately, the specific physical and chemical properties of CycLuc1 are not provided in the search results.
Applications De Recherche Scientifique
Bioluminescence Imaging (BLI)
CycLuc1 is used in bioluminescence imaging (BLI) of firefly luciferase-expressing cells. This is widely used for analysis of growth, metastasis, and drug response in tumor xenografts . It greatly improves the sensitivity of BLI, requiring less substrate for imaging and providing more intense and persistent light output .
Brain Imaging
CycLuc1 has been shown to improve bioluminescence imaging in live mice, enabling imaging in the brain that could not be achieved with d-luciferin . This is particularly useful for studying intracranial xenografts .
In Vivo Brightness and Spectral Characteristics Analysis
CycLuc1 is used to evaluate the in vivo brightness and spectral characteristics of various luciferases when paired with different d-luciferin analogues .
Deep Tissue Imaging
CycLuc1, along with other luciferin analogues, shows promise for improved deep tissue imaging . This is due to the longer wavelength luminescence they provide.
Analysis of Luciferase-Substrate Pairings
CycLuc1 is used in the identification of preferred pairings of luciferase and substrate for in vivo bioluminescence imaging . For example, Akaluc was found to be brighter when paired with either CycLuc1 or Akalumine-HCl .
Study of Cell Permeability and Pharmacokinetic Properties
CycLuc1 is used to study the cell permeability and pharmacokinetic properties of luciferin in vivo . This is important as these properties of luciferin play a crucial role in bioluminescence imaging.
Mécanisme D'action
Target of Action
CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . CycLuc1 binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .
Mode of Action
CycLuc1 interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When CycLuc1 is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that CycLuc1 may have a more efficient interaction with luciferase, leading to increased bioluminescence.
Biochemical Pathways
The primary biochemical pathway involved in the action of CycLuc1 is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. CycLuc1, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .
Pharmacokinetics
CycLuc1 exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes CycLuc1 particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of CycLuc1’s action is the production of bioluminescence. When used with luciferase, CycLuc1 produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .
Action Environment
The action of CycLuc1 can be influenced by various environmental factors. For instance, the distribution of CycLuc1 in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, CycLuc1’s action can be influenced by the presence of luciferase-expressing cells in the environment
Propriétés
IUPAC Name |
(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBAMXERPYTFS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CycLuc1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

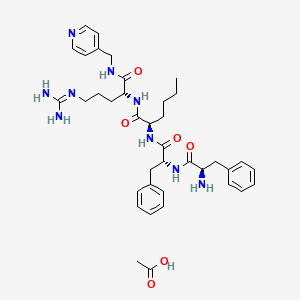

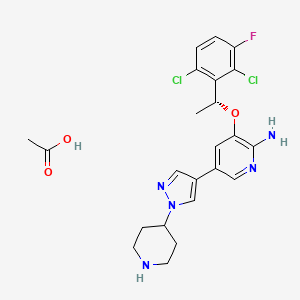

![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)
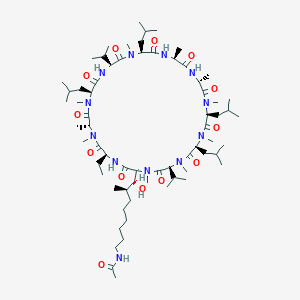

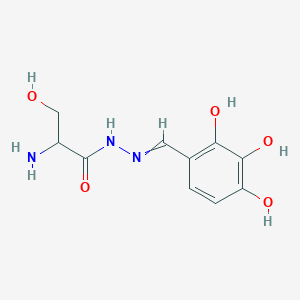
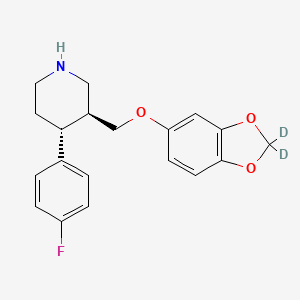
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)
